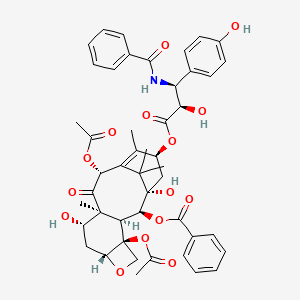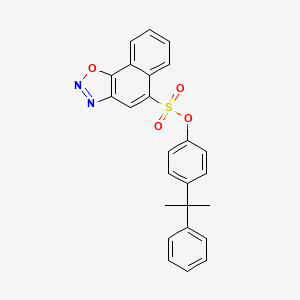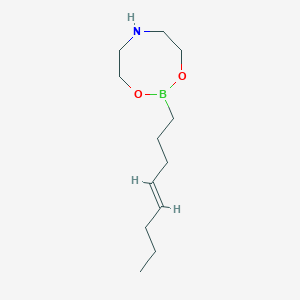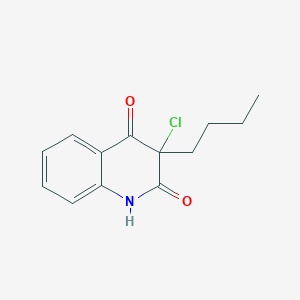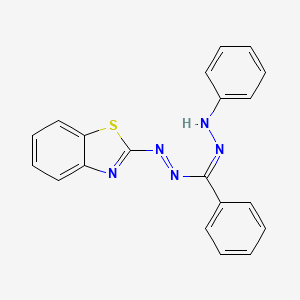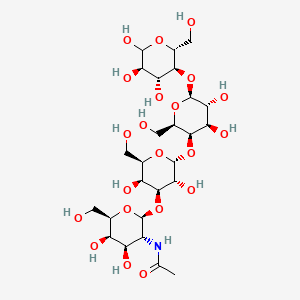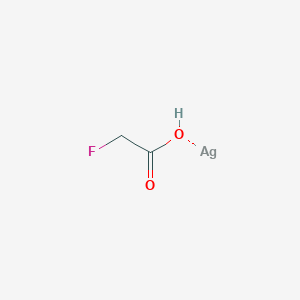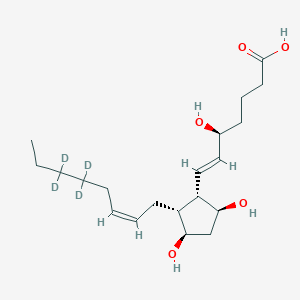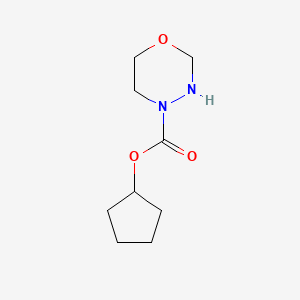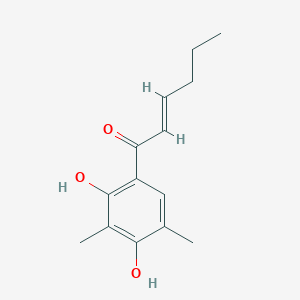
(E)-1-(2,4-Dihydroxy-3,5-dimethylphenyl)hex-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dihydrosorbicillin is a secondary metabolite belonging to the sorbicillinoid family, which are a group of yellow pigments produced by various fungi, including species of Penicillium and Trichoderma . These compounds are known for their complex structures and diverse biological activities, making them of significant interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
Dihydrosorbicillin can be synthesized through the oxidative dearomatisation of sorbicillin. This process involves the use of an FAD-dependent monooxygenase enzyme, which converts sorbicillin to dihydrosorbicillin . The reaction typically occurs under mild conditions, with the enzyme being expressed in Escherichia coli and the reaction carried out in an aqueous medium.
Industrial Production Methods
Industrial production of dihydrosorbicillin involves the fermentation of fungi such as Penicillium chrysogenum. The fungi are grown in liquid cultures containing malt extract media, and the compound is isolated from the culture broth through various purification techniques, including mass-directed purification .
化学反应分析
Types of Reactions
Dihydrosorbicillin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form dihydrosorbicillinol.
Reduction: Reduction reactions can convert dihydrosorbicillin to its corresponding alcohol derivatives.
Substitution: Various substitution reactions can occur on the aromatic ring of dihydrosorbicillin.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as FAD-dependent monooxygenase for oxidation and reducing agents like sodium borohydride for reduction reactions. The reactions are typically carried out under mild conditions, often in aqueous or organic solvents.
Major Products
The major products formed from these reactions include dihydrosorbicillinol, which is a key intermediate in the biosynthesis of other sorbicillinoids .
科学研究应用
Dihydrosorbicillin has several scientific research applications, including:
作用机制
The mechanism of action of dihydrosorbicillin involves its conversion to dihydrosorbicillinol by the enzyme FAD-dependent monooxygenase. This conversion is a key step in the biosynthesis of other sorbicillinoids, which exhibit various biological activities. The molecular targets and pathways involved in these activities include inhibition of microbial growth and induction of apoptosis in cancer cells .
相似化合物的比较
Dihydrosorbicillin is unique among sorbicillinoids due to its specific structure and biological activities. Similar compounds include:
Sorbicillin: The parent compound from which dihydrosorbicillin is derived.
Sorbicillinol: An oxidized form of dihydrosorbicillin with similar biological activities.
Bisorbicillinol: A dimeric form of sorbicillin with enhanced biological activities.
These compounds share similar biosynthetic pathways but differ in their specific structures and activities, highlighting the uniqueness of dihydrosorbicillin.
属性
分子式 |
C14H18O3 |
|---|---|
分子量 |
234.29 g/mol |
IUPAC 名称 |
(E)-1-(2,4-dihydroxy-3,5-dimethylphenyl)hex-2-en-1-one |
InChI |
InChI=1S/C14H18O3/c1-4-5-6-7-12(15)11-8-9(2)13(16)10(3)14(11)17/h6-8,16-17H,4-5H2,1-3H3/b7-6+ |
InChI 键 |
NVCDMNDQOPHHAQ-VOTSOKGWSA-N |
手性 SMILES |
CCC/C=C/C(=O)C1=C(C(=C(C(=C1)C)O)C)O |
规范 SMILES |
CCCC=CC(=O)C1=C(C(=C(C(=C1)C)O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Chloropyrido[2,3-d]pyridazin-5-amine](/img/structure/B13819208.png)
![4-[[Amino(methylsulfanyl)methylidene]amino]benzoic acid](/img/structure/B13819215.png)
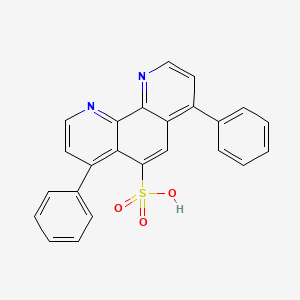
![4-(1-benzofuran-2-ylcarbonyl)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13819224.png)
